Dihydroergotamine Mesylate is an ergot derivative with agonistic activity for alpha-adrenergic, serotonergic, and dopaminergic receptors. Dihydroergotamine mesylate most likely relieves migraine headaches by binding to and stimulating the 5-HT1D receptor subtype, thereby causing constriction of cerebral blood vessels. However, it has also been proposed that dihydroergotamine mesylate acts upon 5-HT1D receptors on sensory nerve endings of the trigeminal system, thereby decreasing the release of pro-inflammatory neuropeptide release. Dihydroergotamine, also known as clavigrenin or d. h. e. 45, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Dihydroergotamine is a drug which is used for the acute treatment of migraine headaches with or without aura and the acute treatment of cluster headache episodes. Dihydroergotamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydroergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, dihydroergotamine is primarily located in the membrane (predicted from logP). Dihydroergotamine is a potentially toxic compound. Dihydroergotamine is ergotamine in which a single bond replaces the double bond between positions 9 and 10. A semisynthetic ergot alkaloid with weaker oxytocic and vasoconstrictor properties than ergotamine, it is used (as the methanesulfonic or tartaric acid salts) for the treatment of migraine and orthostatic hypotension. It has a role as a serotonergic agonist, a non-narcotic analgesic, a vasoconstrictor agent, a dopamine agonist and a sympatholytic agent. It is an ergot alkaloid and a semisynthetic derivative.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dihydroergotamine is a derivative of ergotamine and an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D (Kis = 0.3 and 2.5 nM, respectively, for human receptors). It binds to dopamine D2 and D3 as well as 5-HT2A receptors (K0.5s = 5, 16, and 38 nM, respectively) but has lower affinity for D1, 5-HT2C, and 5-HT3 receptors (K0.5s = 2,779, 298, and >10,000 nM, respectively). Dihydroergotamine also binds to α-adrenergic receptors. Dihydroergotamine (50 and 100 mg/kg) increases the mechanical pain threshold in a rat model of neuropathic pain following chronic constriction injury to the infraorbital nerve. Formulations containing dihydroergotamine have been used in the treatment of migraine headaches. Dihydroergotamine Mesylate is an ergot derivative with agonistic activity for alpha-adrenergic, serotonergic, and dopaminergic receptors. Dihydroergotamine mesylate most likely relieves migraine headaches by binding to and stimulating the 5-HT1D receptor subtype, thereby causing constriction of cerebral blood vessels. However, it has also been proposed that dihydroergotamine mesylate acts upon 5-HT1D receptors on sensory nerve endings of the trigeminal system, thereby decreasing the release of pro-inflammatory neuropeptide release. Dihydroergotamine mesylate is the methanesulfonic acid salt of dihydroergotamine, a semisynthetic ergot alkaloid with weaker oxytocic and vasoconstrictor properties than ergotamine. Both the mesylate and the tartrate salts are used for the treatment of migraine and orthostatic hypotension. It has a role as a serotonergic agonist, a non-narcotic analgesic and a vasoconstrictor agent. It contains a dihydroergotamine. A 9,10alpha-dihydro derivative of ERGOTAMINE. It is used as a vasoconstrictor, specifically for the therapy of MIGRAINE DISORDERS.
CID-5951923 is an inhibitor of the transcription factor Krüppel-like factor 5 (KLF5; IC50 = 2.3 μM). It decreases KLF5 expression in and reduces growth of DLD-1 colorectal adenocarcinoma cells in a concentration-dependent manner. CID-5951923 selectively inhibits proliferation of cancer cell lines that highly express KLF5, particularly colon adenocarcinomas, in the NCI-60 panel of cancer cell lines. Kruppel-like factor 5 (KLF5) expression inhibitor CID-5951923 is a Kruppel-like factor 5 (KLF5) expression inhibitor. When tested in the NCI-60 panel of human cancer cell lines, compound CID 5951923 was selectively active against colon cancer cells.
CID-5721353 is an inhibitor of the transcriptional repressor B cell lymphoma 6 (Bcl-6; Ki = 147 µM). It is selective for Bcl-6 over Kaiso, hypermethylated in cancer 1 (HIC1), and promyelocytic leukemia zinc finger (PLZF) at 50 µM. CID-5721353 is cytotoxic against Bcl-6-dependent SU-DLH-6, SU-DLH-4, Farage, OCI-LY7, OCI-LY1, and OCI-LY10 diffuse large B cell lymphoma (DLBCL) cells (GI50s = 0.024-0.936 mM) but not Bcl-6-independent Toledo or OCI-LY4 DLBCL cells (GI50 = >15 mM for both). It increases expression of the Bcl-6 target genes ATR, TP53, CD69, p21, and CD44 in SU-DLH-6 and SU-DHL-4 cells when used at a concentration of 50 µM. CID-5721353 (50 mg/kg) reduces tumor growth in OCI-LY7 and SU-DHL-6 mouse xenograft models. CID5721353 is a B-Cell Lymphoma 6 Inhibitor (BCL6 inhibitor).